2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

Descripción

The exact mass of the compound [1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPQYDKQISFMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153305-67-0, 100165-88-6 | |

| Record name | 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1 '-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)

This guide provides a comprehensive technical overview of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are engaged in asymmetric catalysis. We will delve into the core structural attributes of Tol-BINAP, its synthesis and characterization, and its pivotal role as a chiral ligand in a multitude of catalytic reactions.

Introduction to Tol-BINAP: A Privileged Ligand in Asymmetric Catalysis

This compound (Tol-BINAP) is a chiral diphosphine ligand that has established itself as a cornerstone in the field of asymmetric catalysis. Its unique structural framework, characterized by atropisomerism arising from restricted rotation about the C1-C1' bond of the binaphthyl backbone, is fundamental to its ability to induce high levels of enantioselectivity in metal-catalyzed reactions.[1] The strategic placement of bulky di-p-tolylphosphino groups at the 2 and 2' positions creates a well-defined chiral environment around the metal center, thereby enabling the stereoselective transformation of prochiral substrates.[1]

The success of Tol-BINAP and its parent compound, BINAP, in academia and industry stems from their remarkable versatility and efficacy in a wide array of catalytic processes, including hydrogenations, carbon-carbon bond formations, and aminations.[1][2] This guide will explore the molecular architecture of Tol-BINAP, the analytical techniques employed for its characterization, and its application in key asymmetric transformations, providing insights into the causality behind its exceptional performance.

Molecular Structure and Physicochemical Properties

The molecular formula of Tol-BINAP is C48H40P2, with a corresponding molecular weight of 678.78 g/mol .[3][4] The defining feature of Tol-BINAP is its C2-symmetric chiral scaffold, which is a direct consequence of the hindered rotation around the pivotal single bond connecting the two naphthalene rings.[1] This atropisomerism gives rise to two stable, non-superimposable enantiomers, (R)-Tol-BINAP and (S)-Tol-BINAP, which are separable and configurationally stable under normal conditions.

The di-p-tolylphosphino substituents play a crucial electronic and steric role. The tolyl groups, with their electron-donating methyl substituents, modulate the electronic properties of the phosphorus atoms, which in turn influences the catalytic activity of the corresponding metal complexes.[5] Sterically, these bulky groups are instrumental in creating the chiral pockets that govern the facial selectivity of substrate approach to the catalytic center.

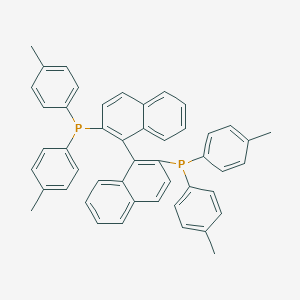

Below is a two-dimensional representation of the (S)-Tol-BINAP enantiomer.

Caption: 2D structure of (S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP).

Table 1: Physicochemical Properties of Tol-BINAP

| Property | Value | Reference(s) |

| Molecular Formula | C48H40P2 | [3][4][6] |

| Molecular Weight | 678.78 g/mol | [3][4][6] |

| CAS Number | 99646-28-3 ((R)-enantiomer) | [6][7] |

| 100165-88-6 ((S)-enantiomer) | [6] | |

| Appearance | White to cream powder | [6][7] |

| Melting Point | 255-257 °C | [6] |

| Boiling Point | 754.4 °C at 760 mmHg | [6] |

| Solubility | Insoluble in water | [6] |

| Storage Temperature | Room temperature, under inert atmosphere | [6] |

Synthesis and Structural Characterization

The synthesis of Tol-BINAP, much like its parent BINAP, typically commences from 1,1'-bi-2-naphthol (BINOL).[5] The resolution of racemic BINOL into its (R) and (S) enantiomers is a critical step that dictates the final chirality of the Tol-BINAP ligand. The synthesis generally proceeds through the conversion of the hydroxyl groups of BINOL into triflate or other suitable leaving groups, followed by a phosphination reaction. The introduction of the di-p-tolylphosphine moieties is often achieved using di-p-tolylphosphine oxide followed by a reduction step, or directly with di-p-tolylphosphine.[5]

Structural Verification by X-ray Crystallography

X-ray crystallography provides the most definitive structural elucidation of Tol-BINAP and its metal complexes.[8][9] This technique allows for the precise determination of bond lengths, bond angles, and the crucial dihedral angle between the two naphthyl planes, which is a key parameter influencing the ligand's stereochemical control. While the primary data from X-ray crystallography is a three-dimensional electron density map, the derived atomic model is invaluable for computational studies and for understanding the subtle steric and electronic interactions that govern catalytic outcomes.[10]

Characterization by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphine ligands like Tol-BINAP and their corresponding metal complexes.[11] The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing valuable information about ligand coordination to a metal center, the formation of different catalytic species in solution, and the purity of the ligand itself.

Experimental Protocol: ³¹P NMR Analysis of a Tol-BINAP-Metal Complex

-

Sample Preparation: Dissolve approximately 5-10 mg of the Tol-BINAP-metal complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂) in an NMR tube. The choice of solvent is critical and should be one in which the complex is stable and sufficiently soluble.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ³¹P frequency.

-

Ensure the instrument is properly locked and shimmed on the deuterium signal of the solvent to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum. This simplifies the spectrum by removing couplings to protons, resulting in sharp singlets for chemically equivalent phosphorus nuclei or doublets/multiplets for non-equivalent nuclei coupled to other NMR-active nuclei (like other phosphorus atoms or certain metals).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

An external standard, such as 85% H₃PO₄, is typically used for referencing the chemical shifts to 0 ppm.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals to determine the relative ratios of different phosphorus-containing species in the sample.

-

Analyze the chemical shifts and coupling constants (if any) to deduce the structure and coordination environment of the Tol-BINAP ligand in the complex. For instance, a significant downfield shift upon coordination to a metal center is typically observed.

-

Table 2: Representative ³¹P NMR Data

| Species | Solvent | Chemical Shift (δ, ppm) | Reference(s) |

| (R)-Tol-BINAP(AuCl)₂ | CDCl₃ | 23.6 | [12] |

| (S)-BINAP(Ag) Complex C | CH₂Cl₂ | 2.03 (dd) | [11] |

Note: The chemical shifts can vary depending on the specific metal center, other ligands present, and the solvent used.

The Central Role of Tol-BINAP in Asymmetric Catalysis

The efficacy of Tol-BINAP as a chiral ligand is demonstrated in a vast number of asymmetric transformations. Its ability to form stable chelate complexes with a variety of transition metals, including ruthenium, rhodium, palladium, iridium, and copper, is central to its broad applicability.[1][2][8][13][14][15][16]

Asymmetric Hydrogenation: A Landmark Application

One of the most prominent applications of Tol-BINAP is in the ruthenium-catalyzed asymmetric hydrogenation of ketones and olefins.[2][13][14][17][18][19] In these reactions, the Tol-BINAP-Ru(II) complex acts as a catalyst for the enantioselective addition of hydrogen across a double bond. The mechanism often involves a metal-ligand bifunctional pathway where a hydride on the ruthenium and a proton from a coordinated amine ligand are transferred to the substrate in a concerted fashion via a six-membered pericyclic transition state.[13][17][18] The chirality of the Tol-BINAP ligand dictates the facial selectivity of this transfer, leading to the preferential formation of one enantiomer of the product alcohol.

The use of Tol-BINAP in conjunction with a chiral diamine, such as 1,2-diphenylethylenediamine (DPEN), in Ru(II) complexes has been shown to be particularly effective for the hydrogenation of simple ketones.[19]

Caption: A simplified catalytic cycle for the Ru-Tol-BINAP-diamine catalyzed asymmetric hydrogenation of a ketone.

Expanding the Synthetic Utility: Other Key Reactions

Beyond hydrogenation, Tol-BINAP has proven to be an effective ligand in a multitude of other enantioselective reactions:

-

Asymmetric Aldol Reactions: Tol-BINAP, in complex with palladium(II) or silver(I), catalyzes asymmetric Mukaiyama-type aldol reactions, providing access to chiral β-hydroxy carbonyl compounds.[8][16]

-

Palladium-Catalyzed Cross-Coupling Reactions: It serves as a ligand in various palladium-catalyzed reactions, including the Heck reaction and the α-arylation of ketones.[16][20]

-

Copper-Catalyzed Conjugate Additions: Tol-BINAP-copper complexes are utilized for the enantioselective conjugate addition of Grignard reagents and for conjugate reductions.[16]

-

Iridium-Catalyzed Allylic Alkylations: Tol-BINAP-modified iridium catalysts enable highly regio- and enantioselective allylic alkylations, for instance, with nitronate nucleophiles.[15]

The choice of metal and reaction conditions can be fine-tuned to achieve optimal results for a specific transformation, highlighting the versatility of Tol-BINAP as a privileged ligand.

Conclusion

This compound (Tol-BINAP) stands as a testament to the power of rational ligand design in asymmetric catalysis. Its well-defined, sterically demanding, and electronically tunable chiral structure provides an exceptional platform for inducing high enantioselectivity in a broad spectrum of metal-catalyzed reactions. The insights gained from structural studies, particularly through X-ray crystallography and ³¹P NMR spectroscopy, continue to inform the development of new catalytic systems and the optimization of existing ones. For researchers and professionals in the pharmaceutical and fine chemical industries, a thorough understanding of the structure and function of Tol-BINAP is essential for the efficient and stereoselective synthesis of complex chiral molecules.

References

- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja010539g

- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. ResearchGate. URL: https://www.researchgate.net/publication/11880482_Mechanism_of_Asymmetric_Hydrogenation_of_Ketones_Catalyzed_by_BINAP12-Diamine-RutheniumII_Complexes

- (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1'-binaphthyl. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4189906

- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate. URL: https://www.researchgate.net/publication/239744157_Mechanism_of_Asymmetric_Hydrogenation_of_Ketones_Catalyzed_by_BINAP12-Diamine-RutheniumII_Complexes

- (S)-(-)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL. LookChem. URL: https://www.lookchem.com/cas-996/99646-28-3.html

- Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. ResearchGate. URL: https://www.researchgate.

- 2,2′-Bis(di-p-tolylphosphino)-1,1′-binaphthyl. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/2-2-bis-di-p-tolylphosphino-1-1-binaphthyl-cas-153305-67-0

- Modified BINAP: The How and the Why. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/cr030002p

- (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 98%. Thermo Fisher Scientific. URL: https://www.thermofisher.

- (R)-(+)-2,2′-Bis(di-p-tolylphosphino)-1,1′-binaphthyl. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/668966

- Recent Advances of BINAP Chemistry in the Industrial Aspects. J-STAGE. URL: https://www.jstage.jst.go.jp/article/bcsj/77/6/77_6_997/_pdf

- Phosphorous NMR Analysis and Activity of Chiral BINAP‐Silver Complexes. Wiley Online Library. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.201902096

- Asymmetric Hydrogenation. ETH Zurich. URL: https://www.ethz.

- Synthesis of building block 21. ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-building-block-21-a-Ru-S-Tol-BINAP-OAc-2-H-2-50-bar-MeOH-rt-16-h-94_fig3_352328848

- Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. NIH National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8492212/

- Catalytic cycle of the Tol-BINAP-CuF₂ catalytic system. ResearchGate. URL: https://www.researchgate.

- Module 6 Hydrogenation Reactions. NPTEL. URL: https://archive.nptel.ac.in/courses/104/105/104105081/M6L22.pdf

- What are the applications of BINAP in catalysis?. Guidechem. URL: https://www.guidechem.

- X-ray crystal structure of [{(R)-BINAP}Au₂I₂] (20). ResearchGate. URL: https://www.researchgate.net/figure/X-ray-crystal-structure-of-R-BINAPAu-2-I-2-20-Selected-bond_fig6_258019685

- (R)-BINAP. Strem Chemicals. URL: https://www.strem.

- (R)-(+)-TolBINAP. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5278546_EN.htm

- (R)-Tol-BINAP. ChemScene. URL: https://www.chemscene.com/products/R-Tol-BINAP-CS-0015957.html

- (R)-(+)-TolBINAP. TCI Chemicals. URL: https://www.tcichemicals.com/US/en/p/T3152

- (R)-Tol-BINAP. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/668966

- Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS. URL: https://www.pnas.org/doi/10.1073/pnas.0408338101

- Enantioselective Aryl-Aryl Coupling facilitated by Chiral Binuclear Gold Complexes. The Royal Society of Chemistry. URL: https://www.rsc.

- Application and limitations of X-ray crystallographic data in structure-based ligand and drug design. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15559981/

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1'-binaphthyl | C48H40P2 | CID 4189906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lookchem.com [lookchem.com]

- 7. 042119.02 [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Application and limitations of X-ray crystallographic data in structure-based ligand and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ethz.ch [ethz.ch]

- 15. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (R)-(+)-TolBINAP | 99646-28-3 [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. archive.nptel.ac.in [archive.nptel.ac.in]

- 20. ( R )-Tol-BINAP | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Architectural Elegance of Tol-BINAP

An In-Depth Technical Guide to the Electronic and Steric Properties of Tol-BINAP

Abstract: The (R)- and (S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) ligands represent a cornerstone in the field of asymmetric catalysis. As derivatives of the seminal BINAP ligand, their nuanced steric and electronic properties have been expertly tuned to enhance catalytic activity and enantioselectivity across a breadth of chemical transformations. This guide provides a comprehensive analysis of these properties, detailing the theoretical underpinnings, experimental characterization methodologies, and practical implications for researchers and professionals in drug development and chemical synthesis.

Tol-BINAP is a chiral diphosphine ligand that possesses axial chirality arising from restricted rotation around the C1-C1' bond of its binaphthyl backbone, a phenomenon known as atropisomerism.[1] This C₂-symmetric framework creates a well-defined, three-dimensional chiral environment around a coordinated metal center, which is fundamental to its ability to induce high enantioselectivity in catalytic reactions.[1][2] The defining feature of Tol-BINAP is the substitution of the phenyl groups of BINAP with p-tolyl groups, a modification that subtly but significantly alters its electronic and steric profile.[3]

This guide will deconstruct these properties, offering both a theoretical framework and practical, field-proven methodologies for their evaluation.

Caption: Core structure of the Tol-BINAP ligand.

Steric Properties: Defining the Chiral Pocket

The steric environment of Tol-BINAP is the primary determinant of its enantioselective capabilities. This environment is defined by several key geometric parameters that collectively form the "chiral pocket" responsible for differentiating between enantiotopic faces of a substrate.

Key Steric Parameters

-

Bite Angle (P-M-P): The bite angle is the angle formed between the two phosphorus donor atoms and the central metal atom in a chelated complex.[4][5] For BINAP, the natural bite angle is approximately 93°.[1] This angle is crucial for defining the geometry of the catalytic complex, which in turn influences reaction outcomes. While the value for Tol-BINAP is very similar, the increased bulk of the tolyl groups can influence the preferred coordination geometry.

-

Dihedral Angle (Naphthyl-Naphthyl): The atropisomeric nature of Tol-BINAP is due to a high rotational barrier around the binaphthyl bond, fixing the two naphthyl rings at a dihedral angle of roughly 90°.[1] This rigid, skewed arrangement is the source of the ligand's chirality and is essential for creating an effective asymmetric environment. Modifications to the ligand structure, such as increasing the steric hindrance on the phosphine-bound groups, can further influence this angle.[3]

-

Cone Angle: The Tolman cone angle quantifies the steric bulk of a phosphine ligand. The p-tolyl groups of Tol-BINAP are sterically larger than the phenyl groups of BINAP. This increased bulkiness enhances steric repulsions within the catalytic complex, which can lead to higher enantioselectivities by creating a more discriminating chiral pocket.[6][7]

Experimental Workflow: X-ray Crystallography

The definitive method for elucidating the solid-state structure and, by extension, the steric properties of a Tol-BINAP-metal complex is single-crystal X-ray crystallography.[8]

Causality in Protocol Design: The goal is to obtain a high-quality, single crystal, which is often the rate-limiting step.[8] The choice of solvent systems is critical; a slow diffusion or evaporation method is employed to allow the molecules to pack in a highly ordered lattice, which is necessary for sharp diffraction.

Step-by-Step Protocol for Crystallographic Analysis:

-

Crystal Growth:

-

Dissolve the purified Tol-BINAP-metal complex in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

-

Utilize a slow crystallization technique. A common method is vapor diffusion, where a less soluble "anti-solvent" (e.g., pentane or hexane) is allowed to slowly diffuse into the concentrated solution.

-

Incubate in a vibration-free environment until suitable single crystals form.

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern using a modern detector (e.g., CCD or CMOS).[8]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build and refine the molecular model against the experimental data to determine precise bond lengths, bond angles, and the key dihedral and bite angles.[9]

-

Caption: Workflow for X-ray crystallographic analysis.

Electronic Properties: Modulating Metal Center Reactivity

The electronic nature of a ligand dictates its ability to donate or accept electron density from the metal center, thereby influencing the catalytic cycle. The introduction of methyl groups at the para-positions of the phenyl rings makes Tol-BINAP a more electron-rich ligand than its parent, BINAP.

The Inductive Effect of the Tolyl Group

The methyl group is weakly electron-donating through induction and hyperconjugation. This effect increases the electron density on the phosphorus atoms of Tol-BINAP.[3] Consequently, Tol-BINAP is a stronger σ-donor ligand than BINAP. This enhanced donor strength increases the electron density on the coordinated metal center, which can have profound effects on catalysis, such as accelerating the rate-limiting oxidative addition step in many cross-coupling reactions.

Quantifying Electronic Effects: The Tolman Electronic Parameter (TEP)

The TEP is a quantitative measure of the electron-donating ability of a phosphine ligand.[10] It is determined experimentally by measuring the frequency of the C-O stretching vibration (ν(CO)) in a standard nickel-carbonyl complex, such as Ni(CO)₃L.

-

Mechanism: A more strongly donating ligand (like Tol-BINAP) increases electron density on the nickel center. This leads to increased π-backbonding from the metal's d-orbitals into the π* antibonding orbitals of the CO ligands.

-

Observation: Increased backbonding weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency in the infrared spectrum. Therefore, a lower TEP value corresponds to a more electron-donating ligand.[7]

Characterization Methodologies

³¹P NMR spectroscopy is a highly sensitive probe of the electronic environment of the phosphorus nucleus.[11] While direct correlation to TEP is complex, changes in chemical shift (δ) can provide qualitative insights. Generally, increased electron density on the phosphorus atom leads to greater shielding and an upfield (less positive) shift in the ³¹P NMR spectrum, though exceptions exist due to competing factors.[12]

Step-by-Step Protocol for ³¹P NMR Analysis:

-

Sample Preparation: Dissolve a precise amount of the Tol-BINAP ligand or its metal complex in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

Data Acquisition: Acquire the ³¹P{¹H} (proton-decoupled) NMR spectrum on a high-field NMR spectrometer.

-

Analysis: Compare the chemical shift of the phosphorus signal in Tol-BINAP to that of BINAP under identical conditions. A relative shift can indicate a change in the electronic environment. For instance, in gold(I) chloride complexes, the ³¹P NMR chemical shift for (R)-TolBINAP(AuCl)₂ is observed at δ 25.0, while related BINAP complexes appear at different shifts, reflecting their distinct electronic nature.[13]

Density Functional Theory (DFT) has become a powerful tool for predicting and rationalizing the electronic properties of ligands.[14][15]

Workflow for Computational Analysis:

-

Model Building: Construct a 3D model of the Tol-BINAP ligand and a relevant metal complex (e.g., Ni(CO)₃(Tol-BINAP) or a palladium complex).

-

Geometry Optimization: Perform a geometry optimization using an appropriate functional and basis set (e.g., B3LYP or M06 with a basis set like 6-31G(d)).

-

Property Calculation:

-

Frequency Analysis: Calculate the vibrational frequencies of the complex to predict the ν(CO) and compare with experimental TEP values.

-

Charge Analysis: Use methods like Natural Bond Orbital (NBO) analysis to calculate the partial charge on the phosphorus atoms, providing a direct measure of electron density.

-

Synthesis of Tol-BINAP

The synthesis of Tol-BINAP typically follows established procedures for BINAP derivatives, often starting from enantiomerically pure 1,1'-bi-2-naphthol (BINOL).

Caption: A representative synthetic workflow for Tol-BINAP.

This common route involves the conversion of BINOL to its more reactive ditriflate derivative, followed by a nickel-catalyzed cross-coupling reaction with di(p-tolyl)phosphine.[16]

Comparative Summary: Tol-BINAP vs. BINAP

The choice between Tol-BINAP and BINAP is dictated by the specific electronic demands of the catalytic reaction.

| Property | BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) | Rationale & Implication |

| Electronic Nature | Strong σ-donor | Stronger σ-donor | The electron-donating p-methyl groups increase electron density on the phosphorus atoms and the metal center.[3] This can accelerate oxidative addition and enhance catalytic activity. |

| Steric Bulk | Bulky | Slightly Bulkier | The additional methyl groups increase the overall steric footprint, potentially leading to a more defined chiral pocket and higher enantioselectivity.[6] |

| Bite Angle | ~93°[1] | ~93° | The core geometry is largely conserved, but the tolyl groups can influence the conformational preference of the chelate ring. |

| Key Applications | Asymmetric Hydrogenation, Heck reactions, Suzuki coupling.[17][18] | Asymmetric Hydrogenation, Aldol reactions, Allylic Alkylations, Cross-coupling.[6][19][20] Often shows higher activity or selectivity than BINAP. |

Conclusion

Tol-BINAP is a masterful refinement of the BINAP ligand scaffold. Its enhanced electron-donating ability, stemming from the p-tolyl substituents, allows it to modulate the reactivity of metal centers in a way that often translates to superior catalytic activity. This electronic enhancement, combined with a subtly larger steric profile, makes Tol-BINAP an indispensable tool for tackling challenging problems in modern asymmetric synthesis. Understanding the interplay of these properties, and the robust experimental and computational methods used to characterize them, empowers scientists to make rational ligand choices and design more efficient and selective catalytic systems.

References

- Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions. (2025).

- Modified BINAP: The How and the Why. (n.d.).

- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. (n.d.). Journal of the American Chemical Society. [Link]

- Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines. (n.d.). PMC - NIH. [Link]

- Catalytic cycle of the Tol-BINAP-CuF2 catalytic system. (n.d.).

- BINAP - Wikipedia. (n.d.). Wikipedia. [Link]

- Phosphorous NMR Analysis and Activity of Chiral BINAP‐Silver Complexes. (2022). ChemPlusChem. [Link]

- X-ray crystal structure of [{(R)-BINAP}Au 2 I 2 ] (20). (n.d.).

- rac-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 98% rac-p-Tol-BINAP. (n.d.). DalChem. [Link]

- (r)-(+)- and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). (n.d.). Organic Syntheses. [Link]

- Catalytic Efficiency: Exploring (S)-(-)-TolBINAP in Organic Transformations. (n.d.).

- Recent Advances of BINAP Chemistry in the Industrial Aspects. (n.d.). Takasago. [Link]

- Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. (2018). PMC - NIH. [Link]

- Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. (n.d.).

- Bite angle – Knowledge and References. (n.d.). Taylor & Francis. [Link]

- Bite angle - Wikipedia. (n.d.). Wikipedia. [Link]

- Enantioselective Aryl-Aryl Coupling facilitated by Chiral Binuclear Gold Complexes. (2019). The Royal Society of Chemistry. [Link]

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- (R)-Tol-BINAP. (n.d.). Sigma-Aldrich (Chinese). [Link]

- Computational Studies on the Electronic Structures and the Reaction Mechanisms of Rare-Earth- and Transition-Metal Complexes. (n.d.). RIKEN. [Link]

- Electronic and steric Tolman parameters for proazaphosphatranes. (2016). Dalton Transactions. [Link]

- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. [Link]

- Brief History of Electronic Structure Calculations in Computational Chemistry. (2022). Journal of Nanotechnology Research. [Link]

- Studies of some rare earth metal complexes with Schiff base Ligand with the help of X-ray Diffraction. (n.d.). Jetir.Org. [Link]

Sources

- 1. BINAP - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Bite angle - Wikipedia [en.wikipedia.org]

- 6. Enantioselective Iridium-Catalyzed Allylation of Nitroalkanes: Entry to β-Stereogenic α-Quaternary Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yanggroup.weebly.com [yanggroup.weebly.com]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. rsc.org [rsc.org]

- 14. i.riken.jp [i.riken.jp]

- 15. fortunejournals.com [fortunejournals.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 18. (R)-Tol-BINAP 99646-28-3 [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

(R)-(+)-Tol-BINAP: A Comprehensive Technical Guide for Asymmetric Catalysis

Abstract

(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as (R)-(+)-Tol-BINAP, is a premier chiral phosphine ligand that has become indispensable in the field of asymmetric catalysis. Its unique atropisomeric structure, characterized by C₂-symmetry and axial chirality, provides a well-defined and highly effective chiral environment for a multitude of metal-catalyzed enantioselective transformations. This technical guide offers an in-depth exploration of (R)-(+)-Tol-BINAP, intended for researchers, chemists, and process development scientists. We will delve into its fundamental properties, provide a detailed synthesis protocol, elucidate the mechanistic underpinnings of its catalytic activity, and present a comparative analysis against its parent compound, BINAP. Furthermore, this guide will showcase its application in key transformations with validated performance data, underscoring its significance in the synthesis of complex, high-value chiral molecules, particularly within the pharmaceutical industry.

Introduction: The Architectural Elegance of Tol-BINAP

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in drug development where the chirality of a molecule dictates its pharmacological activity. Privileged chiral ligands, those that are effective for a wide range of substrates and reaction types, are therefore of immense value. (R)-(+)-Tol-BINAP belongs to the esteemed BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family of ligands, first pioneered by Noyori and his contemporaries.[1]

What distinguishes Tol-BINAP is the substitution of the four phenyl groups on the phosphorus atoms with p-tolyl groups. This seemingly subtle modification has profound implications. The methyl groups at the para-position act as electron-donating groups, increasing the electron density on the phosphorus atoms. This enhanced Lewis basicity can modulate the electronic properties of the metal center to which it coordinates, often leading to increased catalytic activity and, in some cases, improved enantioselectivity compared to the parent BINAP ligand.[2] The axial chirality arises from the restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthyl rings, creating a stable, twisted, C₂-symmetric chiral scaffold.[1]

This guide will provide the necessary technical details to understand and effectively utilize this powerful catalytic tool.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is critical for its safe and effective use in a laboratory or manufacturing setting.

Core Compound Properties

| Property | Value | Reference(s) |

| CAS Number | 99646-28-3 | [2][3][4][5][6] |

| Molecular Formula | C₄₈H₄₀P₂ | [3][4] |

| Molecular Weight | 678.78 g/mol | [2][6] |

| Appearance | White to cream powder or solid | [3][5] |

| Melting Point | 254-258 °C | [2][6][7] |

| Optical Rotation | [α]²⁰/D +162° (c = 0.5 in benzene) | [2][7] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene and benzene. | [3] |

Safety and Handling

(R)-(+)-Tol-BINAP is classified as a combustible solid and should be handled with appropriate care.[2][8]

-

Storage: Store in a tightly sealed container in a cool, dry place (4°C is recommended), protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine groups.[4]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and ensure work is performed in a well-ventilated area or a fume hood.

-

Toxicity: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. The German Water Hazard Class is WGK 3, indicating a substance that is highly hazardous to water.[2][8]

Synthesis of (R)-(+)-Tol-BINAP: A Validated Protocol

The synthesis of enantiopure Tol-BINAP relies on starting from an optically pure precursor, typically (R)-1,1'-bi-2-naphthol ((R)-BINOL). A highly effective and direct method involves the nickel-catalyzed cross-coupling of the corresponding bis-triflate with di(p-tolyl)phosphine.[9] This approach avoids the harsher conditions and resolution steps required in earlier synthetic routes.

Experimental Workflow: Two-Step Synthesis from (R)-BINOL

Caption: Workflow for the synthesis of (R)-(+)-Tol-BINAP from (R)-BINOL.

Step-by-Step Methodology

Step 1: Synthesis of (R)-1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate)

-

To a stirred, cooled (0 °C) solution of (R)-BINOL (1.0 equiv) and pyridine (2.5 equiv) in anhydrous dichloromethane (CH₂Cl₂), add trifluoromethanesulfonic anhydride (Tf₂O, 2.2 equiv) dropwise under an inert atmosphere (N₂).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or recrystallization to yield the (R)-BINOL bis-triflate as a white solid.

Step 2: Nickel-Catalyzed Phosphinylation

-

In an oven-dried Schlenk flask, combine the (R)-BINOL bis-triflate (1.0 equiv), NiCl₂(dppe) (0.1 equiv, where dppe is 1,2-bis(diphenylphosphino)ethane), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 4.0 equiv).[8]

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).

-

Add anhydrous, degassed N,N-dimethylformamide (DMF) via cannula.

-

Add di(p-tolyl)phosphine (2.4 equiv) via syringe and heat the reaction mixture to 100 °C.

-

Stir the reaction for 48-72 hours. The product, (R)-(+)-Tol-BINAP, often crystallizes directly from the reaction mixture upon cooling.[8]

-

Filter the solid product, wash with cold DMF and then methanol, and dry under vacuum to afford pure (R)-(+)-Tol-BINAP.

Causality Note: The use of a nickel(II) catalyst with a phosphine ligand like dppe is crucial for facilitating the oxidative addition and reductive elimination steps of the cross-coupling cycle. DABCO acts as a base to neutralize the triflic acid byproduct. The choice of DMF as a solvent is due to its high boiling point and ability to dissolve the reactants.

Mechanism of Action in Asymmetric Hydrogenation

The true power of Tol-BINAP is realized when it is complexed with a transition metal, most notably ruthenium(II), often in conjunction with a chiral diamine co-ligand. The resulting complexes are exceptionally effective catalysts for the asymmetric hydrogenation of ketones and other unsaturated substrates. The widely accepted mechanism is a "metal-ligand bifunctional" pathway, which operates without direct substrate coordination to the metal center during the key hydrogen transfer step.[3][4]

The Noyori-Type Catalytic Cycle

The hydrogenation of a ketone (e.g., acetophenone) using a trans-RuH₂( (R)-Tol-BINAP )( (R,R)-DPEN ) complex serves as a canonical example.

Caption: Simplified catalytic cycle for Ru-Tol-BINAP/diamine hydrogenation.

Elucidation of the Cycle:

-

Catalyst Activation: The stable Ru(II) chloride precatalyst is activated under H₂ pressure in the presence of a base (e.g., KOt-Bu) to form the active 18-electron dihydride species, [RuH₂(Tol-BINAP)(diamine)].[4]

-

Transition State Assembly: The ketone substrate approaches the active catalyst. It does not coordinate directly to the Ru center. Instead, it forms a six-membered pericyclic transition state involving the Ru-H bond and one of the N-H bonds of the diamine ligand.[3]

-

Concerted Hydrogen Transfer: This is the crucial stereodetermining step. A hydride (H⁻) from the ruthenium and a proton (H⁺) from the amine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively. The rigid, C₂-symmetric arrangement of the Tol-BINAP ligand creates a highly differentiated chiral pocket, forcing the ketone to approach in a specific orientation, thus favoring the formation of one enantiomer of the alcohol product.[4]

-

Product Release & Catalyst Regeneration: The resulting chiral alcohol product dissociates from the 16-electron ruthenium amido complex. This complex then reacts with another molecule of H₂ to regenerate the active RuH₂ catalyst, completing the cycle.

Expert Insight: The bifunctional nature of this catalysis is key to its high efficiency. By avoiding direct substrate-to-metal binding for the hydrogenation step, the catalyst circumvents substrate inhibition pathways that can plague other systems, leading to high turnover numbers. The electronic properties of Tol-BINAP, being more electron-donating than BINAP, can stabilize the electron-rich ruthenium center, enhancing the rate of H₂ activation and overall catalytic turnover.

Performance Data and Applications

(R)-(+)-Tol-BINAP has proven its mettle in a wide array of enantioselective reactions. Below are representative examples demonstrating its effectiveness.

Asymmetric Hydrogenation of Olefins and Ketones

This is the hallmark application for Tol-BINAP catalysts. They are particularly effective for the hydrogenation of functionalized substrates.

| Substrate | Catalyst System | S/C Ratio | Conditions | Product | Yield | ee (%) | Reference |

| Geraniol | Ru((R)-TolBINAP)(OAc)₂ | 2000:1 | MeOH, 30 atm H₂, 23°C | (S)-Citronellol | >95% | 98 | [10][11] |

| 2,4,4-trimethyl-2-cyclohexenone | rac-TolBINAP / (S,S)-DPEN | - | - | (S)-2,4,4-trimethyl-2-cyclohexanol | - | 95 | [7] |

| Methyl 3-oxobutanoate | Ru((S)-Tol-BINAP)(OAc)₂ | - | 50 bar H₂, MeOH, rt, 16h | Methyl (R)-3-hydroxybutanoate | 94% | >99 | [12] |

Analysis of Causality: In the hydrogenation of geraniol, the allylic alcohol functionality coordinates to the ruthenium center, directing the stereochemical outcome. The use of Tol-BINAP over BINAP in this specific case was shown to provide superior activity while maintaining excellent enantioselectivity.[2] The high ee achieved is a direct result of the precise steric and electronic control exerted by the chiral ligand in the transition state.

Other Key Transformations

Beyond hydrogenation, Tol-BINAP is a versatile ligand for other important C-C and C-heteroatom bond-forming reactions.

-

Palladium-Catalyzed α-Arylation of Ketones: Tol-BINAP is an effective ligand for the coupling of aryl halides with ketone enolates.

-

Copper-Catalyzed Conjugate Reductions: Cu-H species ligated by Tol-BINAP can effect the highly enantioselective 1,4-reduction of α,β-unsaturated esters, lactones, and lactams.[13]

-

Rhodium-Catalyzed Cycloadditions: Rh(I)-Tol-BINAP complexes catalyze [2+2+2] cycloaddition reactions, constructing complex cyclic systems with high stereocontrol.[13]

Comparative Analysis: (R)-Tol-BINAP vs. (R)-BINAP

The choice between Tol-BINAP and its parent, BINAP, is a critical decision in catalyst screening and process optimization.

| Feature | (R)-(+)-Tol-BINAP | (R)-(+)-BINAP | Field Insight |

| Electronic Properties | More electron-donating (richer) | Less electron-donating | The p-tolyl groups push electron density onto the phosphorus, making the ligand a stronger σ-donor. This can increase the catalytic activity of late transition metals like Ru and Rh. |

| Steric Profile | Slightly bulkier | Less bulky | The additional methyl groups impart a minor increase in steric hindrance, which can subtly alter the shape of the chiral pocket and sometimes improve enantioselectivity. |

| Catalytic Activity | Often higher | Baseline | In many hydrogenations, Tol-BINAP-based catalysts exhibit higher turnover frequencies (TOFs) than their BINAP counterparts, allowing for lower catalyst loadings or shorter reaction times.[2] |

| Enantioselectivity | Substrate-dependent; often comparable or slightly higher | High (benchmark) | While BINAP is a benchmark for high ee, Tol-BINAP can sometimes provide a marginal but crucial improvement. However, this is not universal, and screening is essential. |

| Cost & Availability | Generally higher | More readily available and less expensive | For large-scale applications, the higher cost of Tol-BINAP must be justified by a significant improvement in performance (e.g., higher TON/TOF, higher ee). |

Self-Validating System: When developing a new asymmetric process, it is best practice to screen both BINAP and Tol-BINAP. If Tol-BINAP provides a significantly faster reaction with equivalent or better enantioselectivity, the increased cost may be offset by increased reactor throughput. Conversely, if the performance is similar, the more economical BINAP is the logical choice. This comparative screening forms a self-validating basis for ligand selection.

Conclusion and Future Outlook

(R)-(+)-Tol-BINAP stands as a testament to the power of rational ligand design in asymmetric catalysis. By building upon the foundational excellence of the BINAP scaffold, the introduction of electron-donating tolyl groups has furnished a ligand with enhanced reactivity and, in many cases, superior performance. Its demonstrated success in demanding catalytic transformations, particularly asymmetric hydrogenation, has solidified its role as a critical tool for the synthesis of enantiopure pharmaceuticals and fine chemicals. As the demand for more efficient and selective catalytic systems continues to grow, the principles embodied by Tol-BINAP—fine-tuning steric and electronic properties to optimize catalyst performance—will continue to guide the development of the next generation of privileged chiral ligands.

References

- Noyori, R., et al. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 125, 13490–13503. [Link]

- Ohkuma, T., et al. (2009). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. The Journal of Biochemistry, 145(2), 133-140. [Link]

- Mashima, K., et al. (2001). Recent Advances of BINAP Chemistry in the Industrial Aspects. Journal of Synthetic Organic Chemistry, Japan, 59(8), 788-797. [Link]

- Hannedouche, J., et al. (2007). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 26(5), 1167-1178. [Link]

- Cai, D., et al. (2012). (R)-BINAP. Organic Syntheses, 89, 1-11. [Link]

- Andringa, R. L. H., et al. (2021). Synthesis of building block 21.

- Kitamura, M., et al. Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses. [Link]

- Salaneck, E., et al. (2007). Stable Diaqua Palladium(II) Complexes of BINAP and Tol-BINAP as Highly Efficient Catalysts for Asymmetric Aldol Reactions.

- Myers, A. G.

- Wikipedia. BINAP. [Link]

Sources

- 1. BINAP - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ethz.ch [ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. may.chem.uh.edu [may.chem.uh.edu]

- 12. researchgate.net [researchgate.net]

- 13. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

molecular weight of (S)-(-)-Tol-BINAP

An In-Depth Technical Guide to (S)-(-)-Tol-BINAP: Structure, Application, and Experimental Protocol

Abstract

(S)-(-)-Tol-BINAP, with the chemical name (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, is a premier chiral phosphine ligand that has become indispensable in the field of asymmetric catalysis. Its unique structural architecture, characterized by axial chirality arising from restricted rotation about the binaphthyl bond, creates a highly effective chiral environment for transition metal catalysts. This guide provides a comprehensive overview of (S)-(-)-Tol-BINAP, detailing its physicochemical properties, the structural basis for its stereochemical control, and its mechanism of action. We explore its critical applications in enantioselective synthesis, particularly in hydrogenation and carbon-carbon bond-forming reactions, which are vital to the pharmaceutical and fine chemical industries. A detailed, field-tested experimental protocol for a representative asymmetric hydrogenation is provided to illustrate its practical application. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage the power of (S)-(-)-Tol-BINAP for precise stereochemical control in synthesis.

Introduction: The Imperative of Chirality and the Role of Tol-BINAP

In the landscape of modern chemical synthesis, particularly in drug development, the control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different therapeutic effects or toxicities. Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, has emerged as the most elegant and efficient solution to this challenge.

The success of asymmetric catalysis hinges on the design of chiral ligands that coordinate to a metal center, forming a catalyst that can effectively differentiate between prochiral faces of a substrate. In 1980, Noyori and colleagues introduced BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), a ligand whose C₂-symmetric, atropisomeric scaffold revolutionized the field.[1][2] (S)-(-)-Tol-BINAP is a key derivative of this family, where the phenyl groups on the phosphorus atoms are replaced by p-tolyl groups. This seemingly subtle modification has profound effects on the ligand's electronic and steric properties, often leading to enhanced reactivity and enantioselectivity in a variety of metal-catalyzed reactions.[3] This guide delves into the core attributes of (S)-(-)-Tol-BINAP that make it a cornerstone ligand for producing enantiomerically pure compounds.[4]

Physicochemical Properties and Structural Analysis

The efficacy of (S)-(-)-Tol-BINAP as a ligand is a direct consequence of its well-defined chemical and physical properties, which are summarized below.

Core Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 678.8 g/mol | [4][5][6] |

| Molecular Formula | C₄₈H₄₀P₂ | [4][5][7][8] |

| CAS Number | 100165-88-6 | [4][5][8] |

| Appearance | White to off-white crystalline solid or powder | [4][9] |

| Melting Point | 250-259 °C | [4][6][10] |

| Full Chemical Name | (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | [3][4][11] |

| Chiral Purity | Typically ≥98% | [4][8] |

| Solubility | Soluble in organic solvents like benzene and toluene | [10] |

The Structural Basis of Chirality: Atropisomerism

Unlike molecules with traditional point chirality (a stereocenter), the chirality of Tol-BINAP is axial . It arises from the hindered rotation (atropisomerism) around the C1-C1' bond connecting the two naphthyl rings.[1] The steric hindrance imposed by the bulky di-p-tolylphosphino groups at the 2 and 2' positions prevents the molecule from racemizing, effectively locking it into one of two stable, non-superimposable enantiomeric conformations, designated (R) or (S).

Causality Insight: The rigidity of the binaphthyl backbone and the defined dihedral angle of approximately 90° between the naphthyl planes create a well-defined, C₂-symmetric chiral pocket when complexed with a metal.[1] It is this rigid, three-dimensional architecture that forces substrates to approach the metal's active site in a highly specific orientation, thereby dictating the stereochemical outcome of the reaction. The p-tolyl groups, compared to the phenyl groups in standard BINAP, can subtly modify the electronic and steric nature of this pocket, fine-tuning the catalyst's performance for specific substrates.

Caption: Figure 1: Structural concept of (S)-(-)-Tol-BINAP.

Mechanism of Action in Asymmetric Catalysis

The function of (S)-(-)-Tol-BINAP is to act as a bidentate phosphine ligand, coordinating to a transition metal center (e.g., Ruthenium, Rhodium, Palladium) through its two Lewis basic phosphorus atoms.[3] This coordination forms a stable chelate ring, creating an active and stereoselective catalytic species.

The process can be visualized as a series of logical steps:

-

Catalyst Precursor Activation: A metal precursor, such as [RuCl₂(benzene)]₂, reacts with (S)-(-)-Tol-BINAP to form the active catalyst complex.

-

Chiral Environment Formation: The rigid C₂-symmetric structure of the coordinated Tol-BINAP ligand establishes a defined chiral pocket around the metal center.

-

Substrate Coordination: The prochiral substrate (e.g., a ketone or olefin) coordinates to the metal center within this chiral pocket. Steric interactions between the substrate and the tolyl groups of the ligand favor one orientation of the substrate over the other.

-

Stereoselective Transformation: The catalytic step (e.g., hydride transfer in hydrogenation) occurs. Because one orientation is highly favored, the transformation proceeds with high enantioselectivity, leading to the formation of one enantiomer of the product in excess.

-

Product Release: The chiral product dissociates from the metal center, regenerating the catalyst for the next cycle.

Caption: Figure 2: Generalized workflow for an asymmetric reaction.

Key Applications in Enantioselective Synthesis

(S)-(-)-Tol-BINAP has proven to be a highly versatile and effective ligand in a wide array of asymmetric transformations. Its complexes with ruthenium, rhodium, and palladium are particularly noteworthy.[2][3]

-

Asymmetric Hydrogenation: Ru-(S)-Tol-BINAP complexes are exceptionally effective for the hydrogenation of various functionalized olefins and ketones.[12] This is a cornerstone reaction in the synthesis of chiral alcohols and amines, which are common building blocks for pharmaceuticals.[4]

-

Palladium-Catalyzed Cross-Coupling: The ligand is frequently used in enantioselective Heck and Suzuki coupling reactions, enabling the construction of chiral C-C bonds with high fidelity.[3]

-

Copper-Catalyzed Conjugate Additions: Cu-(S)-Tol-BINAP systems catalyze the asymmetric addition of organometallic reagents to α,β-unsaturated esters and ketones, a powerful method for creating chiral carbon centers.[10]

Expertise Insight: The choice of Tol-BINAP over the parent BINAP is often driven by empirical results but is generally guided by the electronic demands of the substrate. The electron-donating methyl groups on the tolyl rings increase the electron density on the phosphorus atoms. This enhances the Lewis basicity of the ligand, which can affect the reactivity of the metal center and, in many cases, improve both the rate and the enantioselectivity of the catalytic transformation.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol provides a self-validating, step-by-step methodology for the asymmetric hydrogenation of a simple prochiral ketone using a Ru-(S)-Tol-BINAP catalyst.

Objective: To synthesize (S)-1-phenylethanol with high enantiomeric excess.

Materials:

-

(S)-(-)-Tol-BINAP (CAS: 100165-88-6)

-

[RuCl₂(benzene)]₂

-

Acetophenone

-

Anhydrous, degassed 2-propanol (IPA)

-

Potassium tert-butoxide (t-BuOK)

-

High-purity hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive chemistry (Schlenk line, cannulas)

-

High-pressure autoclave/reactor

Step 1: In-Situ Catalyst Preparation (Trustworthiness Pillar)

Why this way? Preparing the catalyst in situ from the ligand and a stable ruthenium precursor under inert conditions ensures the highest possible activity and prevents premature decomposition or oxidation of the sensitive catalytic species.

-

To a dry Schlenk flask under an argon atmosphere, add (S)-(-)-Tol-BINAP (1.1 mol equivalent) and [RuCl₂(benzene)]₂ (0.5 mol equivalent).

-

Add anhydrous, degassed dimethylformamide (DMF) via cannula to dissolve the solids.

-

Heat the mixture at 100 °C for 10-15 minutes. The solution should turn from purple to a clear orange/brown, indicating complex formation.

-

Remove the solvent under vacuum to yield the catalyst precursor as a solid.

Step 2: Hydrogenation Reaction

-

In a glovebox or under a strong flow of argon, charge a high-pressure reactor with the prepared Ru-Tol-BINAP catalyst precursor (e.g., 0.01 mol%).

-

Add acetophenone (1.0 equivalent).

-

Add a solution of potassium tert-butoxide (2.0 mol%) in anhydrous 2-propanol. The base is crucial for generating the active ruthenium hydride species.

-

Seal the reactor. Purge the system 3-5 times with low-pressure hydrogen gas before pressurizing to the target pressure (e.g., 10-50 atm H₂).

-

Stir the reaction at a set temperature (e.g., 30-50 °C) until substrate conversion is complete (monitor by GC or TLC).

Step 3: Workup and Analysis

-

Carefully vent the reactor and purge with argon.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude alcohol by column chromatography if necessary.

-

Validation: Determine the enantiomeric excess (e.e.) of the (S)-1-phenylethanol product using chiral HPLC or GC. This final step validates the stereoselectivity of the entire protocol.

Caption: Figure 3: Step-by-step experimental workflow.

Conclusion

(S)-(-)-Tol-BINAP represents a pinnacle of rational ligand design in asymmetric catalysis. Its robust, chiral scaffold provides a platform for a multitude of transition metals to perform highly enantioselective transformations. The ligand's specific molecular weight of 678.8 g/mol and its well-characterized properties are foundational to its reliable application in synthesizing complex, enantiomerically pure molecules. For researchers in pharmaceuticals and fine chemicals, (S)-(-)-Tol-BINAP is not just a reagent but a powerful tool for achieving synthetic precision, enabling the development of safer and more effective chemical entities.

References

- Ruifu Chemical. (S)-(-)-TolBINAP CAS 100165-88-6. [Link][6]

- LookChem. Understanding the Chemistry of (S)-(-)

- PubChem. (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1'-binaphthyl. [Link][11]

- Wikipedia. BINAP. [Link][1]

- Takasago. Recent Advances of BINAP Chemistry in the Industrial Aspects. [Link]

- ACS Publications. Modified BINAP: The How and the Why. [Link][12]

Sources

- 1. BINAP - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. ruifuchem.com [ruifuchem.com]

- 7. (S)-(-)-TolBINAP 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. strem.com [strem.com]

- 9. (S)-(-)-TolBINAP | 100165-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. (S)-T-BINAP | Sigma-Aldrich [sigmaaldrich.com]

- 11. (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1'-binaphthyl | C48H40P2 | CID 4189906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of Tol-BINAP in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP), a pivotal chiral phosphine ligand in asymmetric catalysis. Understanding the solubility of Tol-BINAP is fundamental to its effective application in synthetic chemistry, particularly in the realms of pharmaceutical and fine chemical manufacturing. This document moves beyond a simple tabulation of data to offer insights into the principles governing its solubility, practical methods for its determination, and the implications for catalytic processes.

Introduction: The Significance of Tol-BINAP and Its Solubility

Tol-BINAP, a derivative of the renowned BINAP ligand, is distinguished by the presence of tolyl groups on the phosphorus atoms, which modulate its electronic and steric properties.[1] This C₂-symmetric, atropisomeric diphosphine is a cornerstone of modern asymmetric catalysis, facilitating a myriad of enantioselective transformations including hydrogenations, carbon-carbon bond formations, and isomerizations.[2][3] The efficacy of a catalytic system employing Tol-BINAP is intrinsically linked to the solubility of the ligand and its metal complexes in the reaction medium.[4] Proper dissolution ensures a homogeneous catalytic environment, which is crucial for achieving optimal reactivity, selectivity, and reproducibility.[5] Conversely, poor solubility can lead to catalyst deactivation, inconsistent reaction kinetics, and challenges in product purification.

Physicochemical Properties of Tol-BINAP

A foundational understanding of Tol-BINAP's physical and chemical characteristics is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₄₈H₄₀P₂ | [6] |

| Molecular Weight | 678.78 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [8][9] |

| Melting Point | 252-258 °C | [7][8] |

| Water Solubility | Insoluble | [8][9][10] |

The large, nonpolar, and rigid structure of the Tol-BINAP molecule, dominated by aromatic rings, is the primary determinant of its solubility profile. The high melting point is indicative of a stable crystal lattice, the energy of which must be overcome by solvent-solute interactions for dissolution to occur.

Qualitative Solubility Profile of Tol-BINAP

While precise quantitative solubility data for Tol-BINAP across a comprehensive range of organic solvents is not extensively published, a qualitative assessment can be made based on the principle of "like dissolves like."

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | The nonpolar, aromatic nature of these solvents closely matches that of Tol-BINAP, facilitating strong van der Waals interactions. The use of benzene and toluene for measuring optical activity further suggests good solubility.[7][11] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents are relatively nonpolar and can effectively solvate the large organic structure of Tol-BINAP. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | While possessing some polarity, these solvents are predominantly nonpolar and are generally good solvents for a wide range of organic compounds. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF) | Low to Very Low | The significant polarity of these solvents makes them less compatible with the nonpolar Tol-BINAP molecule. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | The high polarity and hydrogen-bonding nature of alcohols are poorly suited to solvate the large, nonpolar Tol-BINAP. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | Although nonpolar, the linear nature of these alkanes may be less effective at solvating the bulky, rigid structure of Tol-BINAP compared to aromatic hydrocarbons. |

It is important to note that a derivative, (R)-Tol-BINAP Pd G3, is described as being highly soluble in a wide range of common organic solvents, which may suggest that complexation can enhance solubility.[12]

Experimental Determination of Tol-BINAP Solubility: A Validated Protocol

For precise quantitative data, experimental determination of solubility is indispensable. The following protocol provides a robust method for this purpose.

Materials and Equipment

-

Tol-BINAP

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

Caption: Workflow for the experimental determination of Tol-BINAP solubility.

Causality and Self-Validation in the Protocol

-

Use of Excess Solute: Starting with an excess of Tol-BINAP (Step A) is critical to ensure that the resulting solution is saturated, a prerequisite for a true solubility measurement.

-

Constant Temperature: Temperature significantly affects solubility. Maintaining a constant temperature (Step C) is essential for reproducibility and accurate data.

-

Equilibration Time: Allowing sufficient time for equilibration (Step D) ensures that the system has reached a thermodynamic equilibrium between the dissolved and undissolved solute.

-

Filtration: Filtration of the supernatant (Step G) is a crucial step to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.

-

Validated Analytical Method: The use of a validated HPLC method (Step I) with a proper calibration curve (Step J) ensures the accuracy and reliability of the concentration measurement. The chromatographic analysis of phosphine ligands can be challenging due to their potential for oxidation; therefore, a robust HPLC method is necessary.[13]

Practical Implications of Tol-BINAP Solubility in Asymmetric Catalysis

The solubility of Tol-BINAP has a direct and profound impact on several aspects of a catalytic reaction.

Caption: The relationship between Tol-BINAP solubility and key reaction parameters.

-

Catalyst Formation and Activation: The in situ formation of the active catalyst, a complex of Tol-BINAP and a metal precursor, requires that both components are dissolved in the reaction solvent. Incomplete dissolution can lead to the formation of ill-defined and less active catalytic species.

-

Reaction Kinetics and Reproducibility: In a homogeneous system, the catalyst is uniformly distributed, leading to predictable and reproducible reaction rates. If the Tol-BINAP or its metal complex has low solubility, the reaction may proceed in a heterogeneous or partially heterogeneous manner, resulting in inconsistent kinetics and lower yields.

-

Catalyst Loading: High solubility allows for the preparation of more concentrated stock solutions of the catalyst, which can be advantageous for large-scale processes. Conversely, low solubility may necessitate the use of larger solvent volumes, reducing the overall efficiency of the process.

-

Product Purification: The solubility of the Tol-BINAP ligand and its complexes can influence the ease of product purification. If the catalyst is highly soluble in the solvent system used for product isolation, its removal can be challenging. Conversely, if the catalyst precipitates out upon completion of the reaction or a change in solvent, its separation can be simplified.

Conclusion

References

- Kitagawa, O., Kohriyama, M., & Taguchi, T. (2002). Catalytic asymmetric synthesis of optically active atropisomeric anilides through enantioselective N-allylation with chiral Pd-tol-BINAP catalyst. The Journal of Organic Chemistry, 67(24), 8682–8684. [Link]

- Shibaura Institute of Technology. (2002).

- MDPI. (n.d.).

- ACS Publications. (2021).

- PubMed. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. [Link]

- LookChem. (n.d.). Cas 100165-88-6,(S)-(-)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL.

- Takasago. (n.d.). Recent Advances of BINAP Chemistry in the Industrial Aspects. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Catalytic asymmetric synthesis of optically active atropisomeric anilides through enantioselective N-allylation with chiral Pd-tol-BINAP catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shibaura.elsevierpure.com [shibaura.elsevierpure.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. (R)-トル-BINAP -100MG、500MGサイズ [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

- 9. (S)-(-)-TolBINAP | 100165-88-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. (R)-(+)-TolBINAP | 99646-28-3 [chemicalbook.com]

- 11. ( R )-Tol-BINAP | Sigma-Aldrich [sigmaaldrich.com]

- 12. (R)-Tol-BINAP Pd G3 Sigma-Aldrich [sigmaaldrich.com]

- 13. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

foundational principles of Tol-BINAP in asymmetric catalysis

An In-Depth Technical Guide to the Foundational Principles of Tol-BINAP in Asymmetric Catalysis

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and fine chemical industries. Asymmetric catalysis, facilitated by chiral ligands, represents the most elegant and efficient strategy for achieving this goal. Among the pantheon of "privileged ligands," the BINAP scaffold has demonstrated exceptional versatility and efficacy. This technical guide delves into the foundational principles of a key BINAP derivative, 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP). We will explore its unique structural and electronic characteristics, dissect its core mechanistic roles in catalysis, and provide actionable, field-proven protocols to empower researchers in its practical application.

The Atropisomeric Advantage: From BINAP to Tol-BINAP

The development of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) by Noyori and colleagues was a watershed moment in asymmetric catalysis.[1] Its C₂-symmetric, atropisomeric backbone, a result of restricted rotation around the binaphthyl C1-C1' bond, creates a well-defined and highly effective chiral environment for transition metal catalysts.[2][3] This framework has been successfully applied to a vast array of transformations, including hydrogenations, cross-coupling reactions, and isomerizations.[1][3]

Tol-BINAP emerged from the systematic modification of the parent BINAP structure. By introducing methyl groups at the para-positions of the four phenyl rings, the ligand's steric and electronic properties are subtly but significantly altered. These modifications provide a powerful tool for fine-tuning catalyst performance, often leading to improved activity and enantioselectivity compared to the parent ligand.[1]

Structural and Electronic Profile

The defining feature of Tol-BINAP is its chiral pocket, dictated by the dihedral angle between the two naphthyl rings (approximately 90°) and the orientation of the four di-p-tolylphosphino groups.[2] The para-methyl groups on the phenyl rings enhance the electron-donating character of the phosphorus atoms compared to BINAP. However, 103Rh NMR studies have indicated that Tol-BINAP behaves as a weaker overall donor ligand than BINAP, a finding attributed to a complex interplay of steric and electronic factors.[4] This electronic modulation directly influences the reactivity of the metal center it coordinates to, impacting catalytic activity and selectivity.

Diagram: Structure of (S)-Tol-BINAP

Caption: Simplified workflow for the synthesis of enantiopure Tol-BINAP.

The Core Mechanism: Ru/Tol-BINAP-Catalyzed Ketone Hydrogenation

One of the most powerful and well-understood applications of Tol-BINAP is in the ruthenium-catalyzed asymmetric hydrogenation of ketones. [5]The combination of a Ru(II) precursor, a Tol-BINAP ligand, and a chiral 1,2-diamine co-ligand (like DPEN or DMAPEN) generates a highly active and enantioselective catalytic system. [5][6] The reaction is proposed to proceed via a nonclassical "metal-ligand bifunctional" mechanism. [6][7]This mechanism does not involve direct coordination of the ketone's carbonyl oxygen to the metal center. Instead, the hydrogenation occurs in the outer coordination sphere of an 18-electron dihydrido-ruthenium complex, trans-RuH₂(Tol-BINAP)(diamine). [5][6] Key Mechanistic Steps:

-

Catalyst Activation: The Ru(II) precatalyst is converted to a cationic species, which then reacts with H₂. In the presence of a base, this intermediate is deprotonated to form the active RuH₂ complex. [5][8]2. Outer-Sphere Hydrogen Transfer: The ketone substrate approaches the active complex. The transfer of hydrogen occurs via a six-membered pericyclic transition state. A hydride (H⁻) from the ruthenium center and a proton (H⁺) from one of the diamine's -NH₂ groups are transferred simultaneously to the carbonyl carbon and oxygen, respectively. [6][7][9]3. Enantiofacial Discrimination: The rigid C₂-symmetric chiral environment created by the Tol-BINAP ligand is the sole determinant of enantioselectivity. The substrate orients itself to minimize steric repulsion with the bulky tolyl groups of the ligand. For example, in the hydrogenation of acetophenone with an (S)-Tol-BINAP/(S,S)-DPEN-Ru catalyst, the substrate's phenyl group is directed away from the ligand's chiral pocket, leading to the preferential formation of the (R)-alcohol. [5]